ZLD1039

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

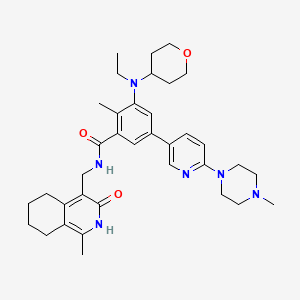

3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48N6O3/c1-5-42(28-12-18-45-19-13-28)33-21-27(26-10-11-34(37-22-26)41-16-14-40(4)15-17-41)20-31(24(33)2)35(43)38-23-32-30-9-7-6-8-29(30)25(3)39-36(32)44/h10-11,20-22,28H,5-9,12-19,23H2,1-4H3,(H,38,43)(H,39,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAYCVHJDOWSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C4CCCCC4=C(NC3=O)C)C5=CN=C(C=C5)N6CCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZLD1039: A Technical Guide to Target Selectivity and Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZLD1039 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the target selectivity profile of this compound, detailed experimental methodologies for its characterization, and a visualization of its relevant signaling pathways.

Data Presentation: Target Selectivity Profile

The selectivity of this compound has been primarily characterized against a panel of histone methyltransferases (HMTs). The available data demonstrates high selectivity for EZH2 over other HMTs, including the closely related EZH1. To date, a broad kinase selectivity profile (kinome scan) for this compound has not been publicly disclosed.

Biochemical Potency against EZH2

This compound demonstrates potent, concentration-dependent inhibition of the enzymatic activity of both wild-type and mutant forms of EZH2 within the reconstituted PRC2 complex.[1]

| Target Enzyme | IC50 (nM) |

| EZH2 (Wild-Type) | 5.6 ± 0.36 |

| EZH2 (Y641F Mutant) | 15 ± 0.51 |

| EZH2 (A677G Mutant) | 4.0 ± 0.28 |

Selectivity against a Panel of Histone Methyltransferases

This compound exhibits significant selectivity for EZH2 over other HMTs, including a 14-fold selectivity over the highly homologous EZH1. Against a broader panel of HMTs, the selectivity is greater than 10,000-fold.

| Target Enzyme | % Inhibition at 1 µM this compound | Fold Selectivity vs. EZH2 |

| EZH2 | ~100% | 1 |

| EZH1 | Not Reported | 14 |

| SETD7 | <10% | >10,000 |

| SUV39H1 | <10% | >10,000 |

| G9a | <10% | >10,000 |

| DOT1L | <10% | >10,000 |

| SUV39H2 | <10% | >10,000 |

| SMYD2 | <10% | >10,000 |

| PRDM9 | <10% | >10,000 |

| SETD8 | <10% | >10,000 |

| NSD3 | <10% | >10,000 |

| MLL1 | <10% | >10,000 |

Cellular Activity

In cellular assays, this compound effectively inhibits the methylation of H3K27 in a dose-dependent manner.

| Cell Line | Assay Type | IC50 (µM) |

| MCF-7 | ELISA | 0.29 ± 0.09 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the target selectivity and cellular effects of this compound.

Biochemical PRC2 Enzyme Inhibition Assay

This protocol describes a radiometric assay to determine the in vitro potency of this compound against the PRC2 complex.

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and RbAp48/46)

-

Biotinylated histone H3 (1-21) peptide substrate

-

S-[methyl-³H]-adenosyl-L-methionine (³H-SAM)

-

S-adenosyl-L-methionine (SAM), unlabeled

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM DTT, 0.01% BSA

-

Stop Solution: 7.5 M Guanidine Hydrochloride

-

FlashPlate

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

In a 96-well plate, combine the PRC2 complex, biotinylated H3 peptide substrate, and this compound or vehicle control (DMSO).

-

Initiate the reaction by adding a mixture of ³H-SAM and unlabeled SAM.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding the Stop Solution.

-

Transfer the reaction mixture to a FlashPlate and incubate for 1 hour to allow the biotinylated peptide to bind to the plate.

-

Wash the plate to remove unbound ³H-SAM.

-

Measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular H3K27me3 Inhibition Assay (Western Blot)

This protocol details the use of Western blotting to assess the effect of this compound on the levels of H3K27me3 in cultured cells.

Materials:

-

Cell line of interest (e.g., MCF-7 breast cancer cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3, anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.

-

Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows related to this compound.

Caption: EZH2-mediated cell cycle regulation and the impact of this compound.

Caption: this compound's impact on the Hippo-YAP signaling pathway.

Caption: Workflow for the biochemical PRC2 enzyme inhibition assay.

References

ZLD1039: A Potent and Selective EZH2 Inhibitor and its Impact on Histone Methylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ZLD1039, a small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This document details the biochemical and cellular effects of this compound on histone methylation, presenting key quantitative data, detailed experimental protocols for relevant assays, and visual representations of its mechanism of action and experimental workflows.

Introduction

Histone post-translational modifications are fundamental to the regulation of chromatin structure and gene expression. Among these, histone methylation is a key epigenetic mark that dictates transcriptional activation or repression depending on the specific lysine or arginine residue modified and the degree of methylation. EZH2, as the enzymatic core of the PRC2 complex, is responsible for mono-, di-, and tri-methylation of H3K27 (H3K27me1, H3K27me2, and H3K27me3). H3K27me3 is a well-established repressive mark associated with gene silencing.[1][2] In numerous cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing and tumor progression.[2][3]

This compound has emerged as a potent, highly selective, and orally bioavailable small molecule inhibitor of EZH2.[1][4][5] By competitively inhibiting the S-adenosylmethionine (SAM) binding site of EZH2, this compound effectively blocks its methyltransferase activity, leading to a global reduction in H3K27 methylation levels.[2] This guide will delve into the specifics of this compound's inhibitory action and its consequences on the histone methylation landscape.

Quantitative Data

The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and selectivity profile of this compound.

Table 1: Biochemical Potency of this compound against EZH2 Wild-Type and Mutants [5]

| Enzyme Target | IC50 (nM) |

| EZH2 (Wild-Type) | 5.6 |

| EZH2 (Y641F Mutant) | 15 |

| EZH2 (A677G Mutant) | 4.0 |

Table 2: Selectivity of this compound against a Panel of Histone Methyltransferases (HMTs)

| HMT Target | Fold Selectivity vs. EZH2 (WT) |

| EZH1 | >100 |

| SETD7 | >10,000 |

| G9a | >10,000 |

| SUV39H1 | >10,000 |

| PRMT1 | >10,000 |

Table 3: Cellular Activity of this compound on H3K27 Methylation [6]

| Cell Line | Assay Type | IC50 (µM) |

| MCF-7 (Breast Cancer) | ELISA (H3K27me3) | 0.29 |

| MDA-MB-231 (Breast Cancer) | Western Blot (H3K27me3) | Dose-dependent reduction |

Signaling Pathway and Mechanism of Action

This compound acts as a competitive inhibitor of EZH2 with respect to the methyl donor S-adenosylmethionine (SAM). By binding to the SAM pocket of EZH2, this compound prevents the transfer of a methyl group to the lysine 27 residue of histone H3. This leads to a global decrease in H3K27me2 and H3K27me3 levels, resulting in the derepression of PRC2 target genes, many of which are tumor suppressors.

References

- 1. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of EZH2 by this compound blocks H3K27 methylation and leads to potent anti-tumor activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

ZLD1039: A Technical Guide to its Role in Gene Expression Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLD1039 is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation. By competitively inhibiting the S-adenosyl-l-methionine (SAM) binding site of EZH2, this compound effectively reduces the methylation of histone H3 at lysine 27 (H3K27me3), a key repressive epigenetic mark. This mode of action leads to the reactivation of tumor suppressor genes and subsequent anti-proliferative and pro-apoptotic effects in various cancer models. This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental data related to the function of this compound in gene expression regulation. Detailed experimental protocols for assays pertinent to the study of this compound are also provided.

Core Mechanism of Action

This compound functions as a highly selective inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). The primary mechanism of this compound is its competitive inhibition of the binding of the methyl donor S-adenosyl-l-methionine (SAM) to EZH2.[1] This action prevents the transfer of a methyl group to histone H3 at lysine 27, leading to a global decrease in H3K27me3 levels.[2][3] The reduction of this repressive histone mark results in a more open chromatin state at target gene promoters, leading to the reactivation of previously silenced genes, including tumor suppressors.[2][3]

Quantitative Data

The efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Cell Line | Assay Type | IC50 | Reference |

| EZH2 (Wild-Type) | - | Biochemical Assay | 5.6 ± 0.36 nM | [4] |

| EZH2 (Y641F Mutant) | - | Biochemical Assay | 15 ± 0.51 nM | [4] |

| EZH2 (A677G Mutant) | - | Biochemical Assay | 4.0 ± 0.28 nM | [4] |

| H3K27me3 Inhibition | MCF-7 | ELISA | 0.29 ± 0.09 µM | [4] |

| Cell Proliferation | MCF-7 | MTT Assay | 0.99 ± 0.23 µM | [3] |

| Cell Proliferation | ZR-75-1 | MTT Assay | 0.089 ± 0.019 µM | [3] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| Breast Cancer | MCF-7 | 200 mg/kg/day (TID) | 67.5% | [3] |

| Breast Cancer | MDA-MB-231 | 200 mg/kg/day | 86.1% | [3] |

| Breast Cancer | 4T1 | 250 mg/kg/day | 58.6% | [3] |

| Melanoma | A375 | 100 mg/kg/day | Significant antitumor effects | [1] |

Key Signaling Pathways in this compound-Mediated Gene Expression Regulation

This compound's impact on gene expression influences several critical signaling pathways involved in cell proliferation, apoptosis, and tissue fibrosis.

Cell Cycle Regulation

This compound induces a G0/G1 phase cell cycle arrest by upregulating the expression of cell cycle inhibitors p16 and p27.[1] This is achieved through the reactivation of tumor suppressor genes silenced by EZH2-mediated H3K27me3. The increased levels of these inhibitors lead to the suppression of the cyclin D1/CDK6 and cyclin E/CDK2 complexes, which are essential for the G1/S phase transition.[1]

Mitochondrial Apoptosis Pathway

In melanoma cells, this compound has been shown to induce apoptosis through the mitochondrial reactive oxygen species (ROS) pathway.[1] While the precise upstream events linking EZH2 inhibition to mitochondrial ROS are still under investigation, the general pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates the caspase cascade, culminating in programmed cell death.

Hippo-YAP Signaling Pathway

In the context of renal fibrosis, this compound has been demonstrated to attenuate disease progression by modulating the Hippo-YAP signaling pathway.[5] EZH2 inhibition by this compound leads to the upregulation of Large Tumor Suppressor Kinase 1 (LATS1).[5] LATS1, a core component of the Hippo pathway, then phosphorylates and inactivates Yes-associated protein (YAP), a transcriptional co-activator.[5] Phosphorylated YAP is sequestered in the cytoplasm and targeted for degradation, preventing its nuclear translocation and the subsequent transcription of pro-fibrotic genes.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Western Blot Analysis for H3K27me3 and Pathway Proteins

This protocol is for the detection of changes in histone methylation and signaling protein levels following this compound treatment.

1. Cell Lysis and Protein Extraction:

-

Treat cells with desired concentrations of this compound for the specified duration.

-

Harvest cells and wash with ice-cold PBS.

-

For total protein, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For histone extraction, perform acid extraction. Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation. Centrifuge to pellet debris and neutralize the supernatant containing histones with 2M NaOH.

-

Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-H3K27me3, anti-total H3, anti-LATS1, anti-p-YAP, anti-YAP, anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.

-

Visualize bands using a chemiluminescence imaging system.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is to assess the occupancy of H3K27me3 at specific gene promoters.

1. Cross-linking and Chromatin Preparation:

-

Treat cells with this compound.

-

Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Harvest cells, wash with PBS, and lyse to isolate nuclei.

-

Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average fragment size of 200-1000 bp.

2. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with an anti-H3K27me3 antibody or an IgG control overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

3. Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

4. Analysis:

-

Quantify the enriched DNA using qPCR with primers specific to the promoter regions of target genes.

RNA Sequencing (RNA-seq) for Gene Expression Profiling

This protocol is for analyzing global changes in gene expression following this compound treatment.

1. RNA Extraction:

-

Treat cells with this compound.

-

Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

2. Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA.

-

Fragment the rRNA-depleted RNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

3. Sequencing and Data Analysis:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon this compound treatment.

-

Conduct pathway and gene set enrichment analysis to identify biological processes affected by this compound.

Conclusion

This compound is a potent and selective EZH2 inhibitor that modulates gene expression by reducing H3K27me3 levels. This activity leads to the reactivation of tumor suppressor genes, resulting in cell cycle arrest, apoptosis, and the attenuation of fibrotic processes. The quantitative data and pathway analyses presented in this guide underscore the therapeutic potential of this compound in oncology and other diseases driven by epigenetic dysregulation. The provided experimental protocols offer a framework for researchers to further investigate the multifaceted roles of this compound in cellular signaling and gene regulation. As of now, there are no registered clinical trials for this compound, highlighting the need for further preclinical and clinical investigation to translate these promising findings into therapeutic applications.

References

- 1. Pharmacological inhibition of EZH2 by this compound suppresses tumor growth and pulmonary metastasis in melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of EZH2 by this compound blocks H3K27 methylation and leads to potent anti-tumor activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Investigating the Pharmacokinetics of ZLD1039: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZLD1039 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[3] Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][3] this compound exerts its anti-tumor effects by competitively inhibiting EZH2, leading to a reduction in global H3K27me3 levels, which in turn reactivates tumor suppressor genes, induces cell cycle arrest, and promotes apoptosis.[1][3] This technical guide provides a comprehensive overview of the available pharmacokinetic information for this compound, its mechanism of action, and relevant experimental methodologies.

Pharmacokinetic Profile

While this compound is described as an orally bioavailable EZH2 inhibitor, specific quantitative pharmacokinetic parameters from preclinical studies, such as Cmax, Tmax, AUC, half-life, and the precise oral bioavailability percentage, are not publicly available in the reviewed literature. However, in vivo studies in mouse xenograft models have utilized an oral gavage administration of 100 mg/kg, indicating that this dose is active in a preclinical setting.[1]

Table 1: Summary of Available In Vivo Study Parameters for this compound

| Parameter | Value | Species | Study Type | Reference |

| Dose | 100 mg/kg | Mouse | Antitumor Efficacy (Xenograft) | [1] |

| Route of Administration | Oral Gavage | Mouse | Antitumor Efficacy (Xenograft) | [1] |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic evaluation of this compound are not explicitly detailed in the available literature. However, based on standard methodologies for preclinical pharmacokinetic studies of small molecules, the following represents a typical workflow that would be employed.

In Vivo Pharmacokinetic Study in Mice (General Protocol)

This protocol outlines a general procedure for determining the pharmacokinetic profile of an orally administered compound like this compound in a rodent model.

1. Animal Model and Housing:

-

Species: Male or female BALB/c nude mice (6-8 weeks old) are commonly used for xenograft studies.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Formulation and Administration:

-

Formulation: this compound is formulated in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).

-

Administration: A single dose of this compound (e.g., 100 mg/kg) is administered to a cohort of mice via oral gavage.[1]

3. Blood Sampling:

-

Timepoints: Blood samples (approximately 50-100 µL) are collected at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Method: Blood is collected via a suitable method, such as retro-orbital bleeding or tail vein sampling, into tubes containing an anticoagulant (e.g., EDTA).

-

Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method (General Protocol for LC-MS/MS):

The quantification of this compound in plasma samples would typically be performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples are prepared by protein precipitation with a solvent such as acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant is then collected for analysis.

-

Chromatography: The extracted samples are injected onto a reverse-phase HPLC column (e.g., C18) for chromatographic separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used.

-

Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

-

Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the plasma samples. Pharmacokinetic parameters are then calculated from the resulting concentration-time data using non-compartmental analysis.

Caption: General workflow for an in vivo pharmacokinetic study.

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of EZH2, the catalytic component of the PRC2 complex.[1][3] By binding to EZH2, this compound competitively inhibits the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27.[4] This leads to a global decrease in H3K27me3, a histone mark associated with transcriptional repression. The reduction in H3K27me3 results in the derepression of tumor suppressor genes, which in turn triggers downstream cellular events including cell cycle arrest and apoptosis.[1]

In melanoma cells, this compound has been shown to induce G0/G1 phase arrest by upregulating the expression of p16 and p27.[1] These proteins are cyclin-dependent kinase inhibitors (CDKIs) that inhibit the function of cyclin D1/CDK6 and cyclin E/CDK2 complexes, which are essential for the G1/S phase transition. Furthermore, this compound can induce apoptosis through the mitochondrial reactive oxygen species (ROS) pathway.[1]

Caption: Simplified signaling pathway of this compound action.

Conclusion

This compound is a promising, orally bioavailable EZH2 inhibitor with demonstrated anti-tumor activity in preclinical models. While detailed quantitative pharmacokinetic data remains limited in the public domain, its mechanism of action through the inhibition of H3K27 methylation and subsequent effects on cell cycle regulation and apoptosis are well-documented. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound to guide its clinical development. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals working with this and similar targeted therapies.

References

- 1. Pharmacological inhibition of EZH2 by this compound suppresses tumor growth and pulmonary metastasis in melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

ZLD1039 in Melanoma Tumor Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malignant melanoma presents a significant therapeutic challenge due to its high metastatic potential and increasing incidence. Epigenetic modifications, particularly those mediated by the enhancer of zeste homolog 2 (EZH2), have emerged as critical drivers of melanoma progression. EZH2, a histone methyltransferase, is frequently overexpressed in melanoma and contributes to tumor growth, metastasis, and drug resistance by silencing tumor suppressor genes. ZLD1039, a potent and selective S-adenosyl-l-methionine-competitive inhibitor of EZH2, has demonstrated significant anti-tumor activity in preclinical melanoma models. This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and key data related to the tumor suppressive effects of this compound in melanoma.

Core Mechanism of Action: EZH2 Inhibition

This compound exerts its anti-melanoma effects by directly targeting the catalytic activity of EZH2. As a key component of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a critical epigenetic mark associated with gene silencing.[1] In melanoma, the overexpression of EZH2 leads to the aberrant silencing of tumor suppressor genes that regulate cell cycle progression and apoptosis.[1]

This compound acts as a selective inhibitor of EZH2's methyltransferase activity, leading to a global reduction in H3K27 methylation in melanoma cells.[1] This epigenetic reprogramming reactivates the expression of silenced tumor suppressor genes, thereby inhibiting tumor growth and metastasis.[1][2]

Signaling Pathways Modulated by this compound

The inhibition of EZH2 by this compound triggers two primary signaling pathways that collectively contribute to melanoma tumor suppression: induction of cell cycle arrest and activation of apoptosis.

Induction of G0/G1 Cell Cycle Arrest

This compound treatment leads to a robust G0/G1 phase arrest in melanoma cells.[1] This is achieved through the upregulation of key cyclin-dependent kinase inhibitors (CDKIs), p16 and p27. These proteins, in turn, inhibit the function of the cyclin D1/CDK6 and cyclin E/CDK2 complexes, which are essential for the G1 to S phase transition.[1]

Induction of Apoptosis via the Mitochondrial Pathway

This compound also induces programmed cell death, or apoptosis, in melanoma cells through the mitochondrial reactive oxygen species (ROS) apoptotic pathway.[1] This intrinsic pathway is a critical mechanism for eliminating cancerous cells.

Quantitative Data Summary

The efficacy of this compound has been quantified in various preclinical assays. The following tables summarize the key findings.

Table 1: In Vitro EZH2 Inhibitory Activity of this compound

| Enzyme Type | IC50 (nM) |

| EZH2 (Wild-type) | 5.6 |

| EZH2 (Y641F mutant) | 15 |

| EZH2 (A677G mutant) | 4.0 |

| Data from MedchemExpress, not specific to melanoma studies but indicates direct enzymatic inhibition.[3] |

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | IC50 (µM) |

| MCF-7 | 0.99 ± 0.23 |

| MDA-MB-231 | 0.089 ± 0.019 |

| Data from a study on this compound in breast cancer, providing a reference for its potency.[4] |

Table 3: In Vivo Anti-tumor Efficacy of this compound

| Animal Model | Treatment | Outcome |

| A375 Subcutaneous Xenograft | 100 mg/kg this compound (oral gavage) | Significant anti-tumor effects |

| Data from the primary study on this compound in melanoma.[1] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound's anti-melanoma activity.

In Vitro Studies

-

Cell Lines: Human melanoma cell line A375.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Method: MTT or similar cell viability assays (e.g., CellTiter-Glo).

-

Procedure: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 72 hours). Cell viability is then assessed according to the manufacturer's protocol. IC50 values are calculated from the dose-response curves.

-

Method: Propidium Iodide (PI) staining followed by flow cytometry.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest and fix cells in 70% ethanol overnight at -20°C.

-

Wash cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[5]

-

-

Method: Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.

-

Procedure:

-

Treat cells with this compound.

-

Harvest and wash cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

-

Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

In Vivo Studies

-

Animal Model: BALB/c nude mice (or similar immunodeficient strain), typically 4-6 weeks old.[6]

-

Procedure:

-

Subcutaneously inject A375 cells (e.g., 5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.[7]

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into control and treatment groups.

-

Administer this compound (100 mg/kg) or vehicle control daily via oral gavage.[1]

-

Measure tumor volume (e.g., with calipers using the formula: Volume = (length x width²) / 2) and body weight regularly (e.g., 2-3 times per week).[7]

-

At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry, RNA sequencing).

-

Molecular Analyses

-

Procedure:

-

Extract total RNA from this compound-treated and control tumors or cells.

-

Perform library preparation (e.g., using a TruSeq RNA Library Prep Kit).

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Align reads to the human reference genome and quantify gene expression.

-

Perform GSEA to identify enriched gene sets in predefined pathways (e.g., "Cell Cycle," "Oxidative Phosphorylation," "ECM receptor interaction").[1] This analysis reveals the biological pathways that are significantly altered by this compound treatment.

-

Experimental and logical workflow

The investigation of this compound's efficacy in melanoma follows a logical progression from in vitro characterization to in vivo validation.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for melanoma by effectively inhibiting EZH2, leading to cell cycle arrest and apoptosis. The preclinical data strongly support its further development. Future investigations should focus on:

-

Combination Therapies: Evaluating the synergistic effects of this compound with other targeted therapies (e.g., BRAF/MEK inhibitors) and immunotherapies to overcome resistance mechanisms.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to this compound treatment.

-

Clinical Trials: Advancing this compound into clinical trials to assess its safety and efficacy in melanoma patients.

This technical guide provides a comprehensive overview of the preclinical evidence for this compound in melanoma, offering a valuable resource for researchers and drug development professionals in the field of oncology.

References

- 1. Pharmacological inhibition of EZH2 by this compound suppresses tumor growth and pulmonary metastasis in melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition of EZH2 by this compound blocks H3K27 methylation and leads to potent anti-tumor activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A375 Xenograft Model - Altogen Labs [altogenlabs.com]

ZLD1039: A Potent Inducer of Apoptosis in Breast Cancer via EZH2 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in oncogenesis, particularly in breast cancer, through the epigenetic silencing of tumor suppressor genes.[1][2] Its overexpression is frequently correlated with advanced disease and poor prognosis. ZLD1039 has emerged as a potent and highly selective small molecule inhibitor of EZH2, demonstrating significant anti-tumor activity in preclinical breast cancer models.[1][3] This technical guide provides a comprehensive overview of the role of this compound in inducing apoptosis in breast cancer cells, detailing its mechanism of action, experimental validation, and the underlying signaling pathways.

Mechanism of Action

This compound selectively inhibits the methyltransferase activity of EZH2, leading to a global decrease in histone H3 lysine 27 trimethylation (H3K27me3).[1][2] This reduction in a key repressive histone mark leads to the reactivation of silenced tumor suppressor genes.[1] The downstream consequences of EZH2 inhibition by this compound in breast cancer cells are a cascade of events culminating in cell cycle arrest and apoptosis.[1][2]

The induction of apoptosis by this compound is primarily mediated through the mitochondrial-dependent intrinsic pathway.[2] Treatment with this compound leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the pro-apoptotic protein BAX.[2] This shift in the Bcl-2/BAX ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and the subsequent activation of the caspase cascade. Specifically, an increase in cleaved (active) forms of caspase-9 and caspase-3 is observed, which are key executioners of apoptosis.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound in breast cancer cell lines.

Table 1: In Vitro EZH2 Inhibition by this compound

| Assay | Cell Line | IC50 Value |

| EZH2 Methyltransferase Activity | - | Nanomolar Potency |

| Cellular H3K27me3 Inhibition (ELISA) | MCF-7 | 0.29 ± 0.09 μM |

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | IC50 Value (4-day treatment) |

| MCF-7 | 0.99 ± 0.23 μM |

| ZR-75-1 | 0.089 ± 0.019 μM |

Table 3: Induction of Apoptosis by this compound

| Cell Line | Treatment | Annexin V Positive Cells |

| MCF-7 | This compound (4 days) | Significantly Increased |

| MDA-MB-231 | This compound (4 days) | Significantly Increased |

Signaling Pathway

The signaling pathway initiated by this compound leading to apoptosis in breast cancer cells is depicted below.

Caption: this compound-induced apoptotic signaling pathway in breast cancer.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

MCF-7 and MDA-MB-231 breast cancer cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the indicated time periods (e.g., 4 days).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Flow Cytometry)

-

Treat cells with the desired concentrations of this compound for the specified duration.

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat cells with this compound as required.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against Bcl-2, BAX, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The general workflow for evaluating the apoptotic effects of this compound is outlined below.

Caption: General experimental workflow for studying this compound-induced apoptosis.

Conclusion

This compound is a promising therapeutic agent for breast cancer that effectively induces apoptosis through the selective inhibition of EZH2. Its mechanism of action, involving the reactivation of tumor suppressor genes and the initiation of the intrinsic apoptotic pathway, has been well-characterized. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a targeted therapy for breast cancer.

References

Methodological & Application

ZLD1039: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ZLD1039, a potent and selective inhibitor of the histone methyltransferase EZH2, in cell culture experiments. The following sections detail the mechanism of action, quantitative data on its anti-cancer effects, and detailed protocols for key cell-based assays.

Introduction

This compound is a small molecule inhibitor that targets the S-adenosyl-l-methionine (SAM) binding site of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EZH2, this compound prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1][2] Aberrant EZH2 activity is implicated in the progression of various cancers, including breast cancer and melanoma, making it a promising therapeutic target.[1][3] this compound has been shown to reactivate silenced tumor suppressor genes, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth and metastasis.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | IC50 (µM) |

| ZR-75-1 | 0.089 ± 0.019 |

| MCF-7 | 0.99 ± 0.23 |

Data represents the half-maximal inhibitory concentration (IC50) after a 4-day treatment with this compound, as determined by an MTT assay.[1]

Table 2: Biochemical Inhibitory Activity of this compound against EZH2

| Enzyme | IC50 (nM) |

| EZH2 wild-type | 5.6 ± 0.36 |

| EZH2 Y641F mutant | 15 ± 0.51 |

| EZH2 A677G mutant | 4.0 ± 0.28 |

Data represents the half-maximal inhibitory concentration (IC50) from biochemical assays using reconstituted PRC2.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its investigation in cell culture.

Caption: this compound inhibits EZH2, leading to cell cycle arrest and apoptosis.

Caption: General workflow for evaluating this compound in cell culture.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the plate for the desired treatment duration (e.g., 4 days).[4]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing.

-

Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

-

Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.

-

Wash the cells twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry, measuring the fluorescence intensity of PI.

-

Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound for the desired time.

-

Harvest both adherent and floating cells and collect by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Differentiate cell populations:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blot Analysis for EZH2 and H3K27me3

This protocol allows for the detection and quantification of specific proteins.

Materials:

-

Treated and untreated cell lysates

-

Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-EZH2, anti-H3K27me3, anti-Histone H3, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in protein extraction buffer and determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control.

Transwell Migration and Invasion Assay

This assay assesses the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Complete medium (with 10% FBS as a chemoattractant)

-

Cotton swabs

-

Methanol or 4% paraformaldehyde for fixation

-

0.1% Crystal Violet solution for staining

Procedure:

-

For Invasion Assay: Coat the top of the transwell insert membrane with diluted Matrigel and incubate for 1-2 hours at 37°C to allow it to solidify. For migration assays, this step is omitted.

-

Starve the cells in serum-free medium for 24 hours prior to the assay.

-

Harvest the cells and resuspend them in serum-free medium.

-

Seed 5 x 10⁴ to 1 x 10⁵ cells in 200 µL of serum-free medium into the upper chamber of the transwell insert.

-

Add 600 µL of complete medium (with 10% FBS) to the lower chamber.

-

Incubate the plate for 24-48 hours at 37°C.

-

After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde for 15-20 minutes.

-

Stain the cells with 0.1% Crystal Violet for 10-20 minutes.

-

Gently wash the inserts with water.

-

Allow the inserts to air dry.

-

Image the stained cells under a microscope and count the number of migrated/invaded cells in several random fields to quantify the results.

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. Histone western blot protocol | Abcam [abcam.com]

- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 4. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Application Notes and Protocols for Determining the Optimal Concentration of ZLD1039 for In Vitro Assays

Introduction

ZLD1039 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed in various cancers, where it plays a crucial role in silencing tumor suppressor genes through the trimethylation of histone H3 at lysine 27 (H3K27me3).[2][3] By inhibiting EZH2, this compound reduces global H3K27 methylation, reactivates silenced genes, and consequently suppresses tumor growth and metastasis.[3][4] In vitro studies have shown that this compound can induce cell cycle arrest, apoptosis, and inhibit cell migration and invasion.[3][4][5] The optimal concentration of this compound for in vitro assays is critical for obtaining meaningful and reproducible data, as it can vary depending on the cell type, assay duration, and the specific biological endpoint being measured.

Data Presentation: Reported Efficacy of this compound

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and effective concentrations of this compound from various biochemical and cell-based assays. This data serves as a starting point for designing dose-response experiments in novel systems.

| Assay Type | Target/Cell Line | Parameter | Reported IC50 / Concentration | Reference |

| Biochemical Assay | Wild-Type EZH2 | Enzymatic Activity | 5.6 ± 0.36 nM | [1][3][6] |

| Biochemical Assay | Mutant EZH2 (Y641F) | Enzymatic Activity | 15 ± 0.51 nM | [1][3][6] |

| Biochemical Assay | Mutant EZH2 (A677G) | Enzymatic Activity | 4.0 ± 0.28 nM | [1][3][6] |

| Cell-Based Assay | MCF-7 (Breast Cancer) | Cell Proliferation (MTT, 4 days) | 0.99 ± 0.23 µM | [3][5] |

| Cell-Based Assay | ZR-75-1 (Breast Cancer) | Cell Proliferation | 0.089 ± 0.019 µM | [3][5] |

| Cell-Based Assay | MCF-7 (Breast Cancer) | H3K27me3 Levels (ELISA) | 0.29 ± 0.09 µM | [3] |

| Cell-Based Assay | MDA-MB-231 (Breast Cancer) | Cell Invasion | Potent Blockade | [3] |

| Cell-Based Assay | 4T1 (Breast Cancer) | Cell Invasion | Potent Blockade | [3] |

Signaling Pathways of this compound

This compound primarily acts by inhibiting the methyltransferase activity of EZH2. This initiates a cascade of downstream events, including the reduction of H3K27 methylation and modulation of pathways like the Hippo-YAP signaling, ultimately affecting cell cycle progression and survival.

Caption: this compound signaling pathway.

Experimental Protocols

Determining the optimal this compound concentration requires a systematic approach, starting with a broad range and narrowing down to a concentration that provides a robust and reproducible biological response without off-target effects.

Protocol 1: Determination of IC50 for Cell Viability

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability using a common colorimetric method, the MTT assay.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. A suggested starting range is from 100 µM to 1 nM.[7]

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.[7]

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations.

-

-

Incubation:

-

MTT Assay:

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.[7]

-

Plot the percent cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve using non-linear regression analysis (e.g., in GraphPad Prism).[3][7]

-

Protocol 2: Western Blot for H3K27me3 Inhibition

This protocol is to confirm the on-target activity of this compound by measuring the reduction in H3K27me3 levels.

Materials:

-

This compound

-

Cell line of interest

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-H3K27me3, anti-Total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations (e.g., based on the IC50 from the viability assay) for a specified time (e.g., 48-120 hours, as H3K27me3 reduction can be slow).[3]

-

Protein Extraction: Lyse the cells using RIPA buffer and determine protein concentration using a BCA assay.

-

Western Blot:

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-H3K27me3 and anti-Total H3 as a loading control) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the Total H3 signal to determine the dose-dependent inhibition.

Experimental Workflow

The following diagram illustrates a logical workflow for determining and validating the optimal this compound concentration for a specific in vitro assay.

Caption: Workflow for optimizing this compound concentration.

Concluding Remarks

The determination of the optimal this compound concentration is a foundational step for any in vitro study. For antiproliferative assays, a concentration around the IC50 value is often appropriate. For mechanistic studies, such as analyzing target engagement (H3K27me3 reduction) or other downstream effects, it may be necessary to use concentrations both below and above the IC50 to fully characterize the drug's effects. It is crucial to remember that histone methylation is a stable epigenetic mark, and its reduction may require longer incubation times (e.g., 4-5 days) compared to assays measuring more immediate cellular responses.[3] Always include appropriate vehicle controls and ensure that the final solvent concentration does not affect cell viability or the assay readout.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective inhibition of EZH2 by this compound blocks H3K27 methylation and leads to potent anti-tumor activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of EZH2 by this compound suppresses tumor growth and pulmonary metastasis in melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for ZLD1039 in In Vivo Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: ZLD1039 is a potent and highly selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] By competitively inhibiting the S-adenosyl-l-methionine (SAM) binding pocket of EZH2, this compound effectively blocks the methylation of histone H3 at lysine 27 (H3K27), a key epigenetic modification associated with gene silencing.[1][3] In various cancer models, inhibition of EZH2 by this compound leads to the reactivation of tumor suppressor genes, resulting in decreased cell proliferation, cell cycle arrest, and induction of apoptosis.[1] Preclinical studies in mouse xenograft models have demonstrated significant anti-tumor and anti-metastatic activity, highlighting its potential as a therapeutic agent.[1][2] These application notes provide detailed protocols and dosage information for the use of this compound in in vivo mouse models based on published preclinical data.

Quantitative Data Summary

The following tables summarize the reported dosages and efficacy of this compound in various mouse xenograft models.

Table 1: this compound Dosage and Efficacy in Breast Cancer Mouse Xenograft Models

| Cell Line | Mouse Strain | Dosage (mg/kg) | Administration Route | Dosing Schedule | Reported Efficacy (Tumor Growth Inhibition - TGI) | Citation |

| MDA-MB-231 | Nude | 200 | Oral Gavage | Daily | 86.1% | [1] |

| 4T1 | BALB/c | 250 | Oral Gavage | Daily | 58.6% | [1] |

| MCF-7 | Nude | 200 | Oral Gavage | Daily (in 3 divided doses) | 67.5% | [1] |

| MCF-7 | Nude | 100 | Oral Gavage | Daily (in 3 divided doses) | Higher TGI than 200 mg/kg/day as a single dose | [1] |

Table 2: this compound Dosage and Efficacy in Melanoma Mouse Xenograft Model

| Cell Line | Mouse Strain | Dosage (mg/kg) | Administration Route | Dosing Schedule | Reported Efficacy | Citation |

| A375 | Not Specified | 100 | Oral Gavage | Not Specified | Significant antitumor effects | [3] |

Table 3: Pharmacokinetic and Toxicity Profile of this compound

| Parameter | Species | Value | Notes | Citation |

| Maximal Concentration | Rat | Achieved 15 minutes post-dosing | Rapid absorption following oral administration | [1] |

| Mean Residence Time | Rat | 3.29 hours | [1] | |

| Elimination Half-life (t½) | Rat | 4.36 hours | [1] | |

| Toxicity | Mouse | Well-tolerated with only slight effects on body weight | Sub-acute toxicity study confirmed low toxicity | [1] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Cancer Cells

This compound primarily functions by inhibiting the catalytic activity of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). This leads to a cascade of downstream effects that collectively suppress tumor growth and progression.

References

ZLD1039: Application Notes and Protocols for Preparation of Working Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLD1039 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression.[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2][3] this compound exerts its anti-tumor effects by competitively inhibiting the S-adenosylmethionine (SAM)-binding pocket of EZH2, thereby blocking its methyltransferase activity.[2][4] This leads to a global reduction in H3K27me3 levels, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell proliferation, induction of cell cycle arrest, and apoptosis.[2][3] These application notes provide detailed protocols for the preparation of this compound working solutions for both in vitro and in vivo studies, along with methodologies for key experiments to assess its biological activity.

Chemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for the preparation of accurate and effective working solutions.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₈N₆O₃ | [1] |

| Molecular Weight | 612.8 g/mol | [1] |

| CAS Number | 1826865-46-6 | [1] |

| Appearance | Off-white to gray solid | [5] |

| Purity | ≥98% | [1] |

| Solubility | - Soluble to 20 mM in DMSO with gentle warming- Soluble to 20 mM in ethanol with gentle warming | [1] |

| Storage | Store at -20°C | [1] |

Preparation of this compound Stock and Working Solutions

In Vitro Stock Solution (DMSO)

For most in vitro cell-based assays, this compound can be dissolved in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or heating block (optional)

Protocol:

-

Bring the this compound vial to room temperature before opening.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to use newly opened, high-purity DMSO as hygroscopic DMSO can negatively impact solubility.[5]

-

Vortex the solution thoroughly to dissolve the compound.

-

If necessary, gently warm the solution (e.g., in a 37°C water bath) to aid dissolution.[1]

-

For a 9.09 mg/mL (14.83 mM) stock solution in DMSO, ultrasonic treatment and adjustment of the pH to 3 with 1M HCl may be required.[5]

-

Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[5]

In Vivo Working Solutions

Due to the poor aqueous solubility of this compound, specific formulations are required for in vivo administration. It is recommended to prepare these solutions fresh on the day of use.[5]

Protocol 1: PEG300, Tween-80, and Saline Formulation [5]

This formulation is suitable for oral gavage.

Materials:

-

This compound DMSO stock solution (e.g., 9.1 mg/mL)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile tubes

Procedure (for a final concentration of 0.91 mg/mL):

-

Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution by volume.

-

For a 1 mL working solution, add 100 µL of a 9.1 mg/mL this compound DMSO stock solution to 400 µL of PEG300.

-

Mix thoroughly until a clear solution is formed.

-

Add 50 µL of Tween-80 and mix again.

-

Finally, add 450 µL of saline to bring the total volume to 1 mL.

-

Mix until the solution is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]

Protocol 2: SBE-β-CD Formulation [5]

This formulation utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to improve solubility.

Materials:

-

This compound DMSO stock solution (e.g., 9.1 mg/mL)

-

20% (w/v) SBE-β-CD in sterile saline

-

Sterile tubes

Procedure (for a final concentration of 0.91 mg/mL):

-

Prepare a 10% DMSO and 90% (20% SBE-β-CD in Saline) solution by volume.

-

For a 1 mL working solution, add 100 µL of a 9.1 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

-

Mix thoroughly until a clear solution is achieved.

This compound Signaling Pathway

This compound primarily targets the EZH2 methyltransferase, leading to a reduction in H3K27me3 and subsequent changes in gene expression that affect cell cycle progression and apoptosis.

This compound has also been shown to modulate the Hippo signaling pathway by up-regulating LATS1, which in turn inhibits YAP activation, thereby reducing renal inflammation and fibrosis.[6][7]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

96-well plates

-

This compound working solutions (serial dilutions in culture medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 4 days.[1] Include a vehicle control (DMSO-treated cells).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control. The IC₅₀ values can be calculated using appropriate software like GraphPad Prism.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound working solutions

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates (e.g., 1 x 10⁵ cells/well for MCF-7) and allow them to attach overnight.[8]

-

Treat cells with the desired concentrations of this compound for 48-72 hours.

-

Harvest the cells (including floating cells) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[9]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound working solutions

-

Cold 70% ethanol

-

PI staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described for the apoptosis assay. Treatment of MCF-7 and MDA-MB-231 cells with this compound for 4 days has been shown to induce G0/G1 phase arrest.[1]

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark.

-

Analyze the samples using a flow cytometer.[1]

Western Blot for H3K27me3

This protocol is to assess the in-cell activity of this compound by measuring the levels of H3K27me3.

Materials:

-

Cancer cell lines

-

This compound working solutions

-

Cell lysis buffer and histone extraction buffer

-

Protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3K27me3, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-